- Synthesis of chloropyridine and derivatives thereof from amino methylpyridines, phosphorus trichloride, phosphorus oxychloride or thionyl chloride, China, , ,
Cas no 96440-05-0 (2-Chloro-3-ethylpyridine)

2-Chloro-3-ethylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-3-ethyl-Pyridine
- 2-chloro-3-ethylpyridine
- 2-Chloro-3-ethylpyridine (ACI)
- Pyridine, 2-chloro-3-ethyl-
- ethyl pyridine chloride
- DB-355556
- CS-0139689
- MFCD09959713
- AS-39588
- 96440-05-0
- DTXSID40539546
- AKOS006313208
- SCHEMBL805420
- 2-Chloro-3-ethylpyridine
-
- MDL: MFCD09959713
- Inchi: 1S/C7H8ClN/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
- InChI Key: WRWTXYCFRFIOEK-UHFFFAOYSA-N
- SMILES: ClC1C(CC)=CC=CN=1
Computed Properties
- Exact Mass: 141.0345270g/mol
- Monoisotopic Mass: 141.0345270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9Ų
- XLogP3: 2.6
2-Chloro-3-ethylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1243490-1g |
Pyridine, 2-chloro-3-ethyl- |
96440-05-0 | 95% | 1g |
$695 | 2024-06-06 | |
Fluorochem | 222125-1g |
2-Chloro-3-ethylpyridine |
96440-05-0 | 95% | 1g |
£304.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1243490-100mg |
Pyridine, 2-chloro-3-ethyl- |
96440-05-0 | 95% | 100mg |
$335 | 2023-09-04 | |
A2B Chem LLC | AI65283-250mg |
2-Chloro-3-ethylpyridine |
96440-05-0 | 95% | 250mg |
$124.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210329-1g |
2-Chloro-3-ethylpyridine |
96440-05-0 | 97% | 1g |
¥2835.00 | 2024-04-23 | |
A2B Chem LLC | AI65283-1g |
2-Chloro-3-ethylpyridine |
96440-05-0 | 95% | 1g |
$269.00 | 2024-07-18 | |
A2B Chem LLC | AI65283-100mg |
2-Chloro-3-ethylpyridine |
96440-05-0 | 95% | 100mg |
$173.00 | 2023-12-29 | |
Crysdot LLC | CD11002261-1g |
2-Chloro-3-ethylpyridine |
96440-05-0 | 95+% | 1g |
$358 | 2024-07-19 | |
eNovation Chemicals LLC | Y1243490-250mg |
Pyridine, 2-chloro-3-ethyl- |
96440-05-0 | 95% | 250mg |
$270 | 2025-02-20 | |
eNovation Chemicals LLC | Y1243490-1g |
Pyridine, 2-chloro-3-ethyl- |
96440-05-0 | 95% | 1g |
$400 | 2025-02-20 |
2-Chloro-3-ethylpyridine Production Method
Production Method 1
2-Chloro-3-ethylpyridine Raw materials
2-Chloro-3-ethylpyridine Preparation Products
2-Chloro-3-ethylpyridine Related Literature
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Ping Tong Food Funct., 2020,11, 628-639
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
Additional information on 2-Chloro-3-ethylpyridine
2-Chloro-3-Ethylpyridine: A Comprehensive Overview
2-Chloro-3-Ethylpyridine (CAS No. 96440-05-0) is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring with a chlorine atom at the 2-position and an ethyl group at the 3-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in various applications across different industries.
The pyridine ring is a six-membered aromatic ring containing one nitrogen atom. The presence of chlorine and ethyl groups at specific positions on the ring significantly influences the compound's reactivity, stability, and solubility. Recent studies have highlighted the importance of such substituted pyridines in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Researchers have demonstrated that 2-chloro-3-ethylpyridine can serve as an intermediate in the synthesis of bioactive molecules, owing to its ability to undergo various nucleophilic substitution and coupling reactions.
One of the key areas where 2-chloro-3-ethylpyridine has shown promise is in the field of medicinal chemistry. Its structure allows for easy modification at the chlorine position, enabling the creation of derivatives with enhanced pharmacological properties. For instance, recent research has focused on the use of this compound as a precursor for developing anti-inflammatory agents and anticancer drugs. The substitution patterns on the pyridine ring have been shown to influence bioavailability and efficacy, making it a versatile starting material for drug discovery.
In addition to its role in pharmaceuticals, 2-chloro-3-ethylpyridine has also found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after for their potential in gas storage, catalysis, and sensing technologies. Recent advancements in MOF synthesis have leveraged the unique electronic properties of 2-chloro-3-ethylpyridine, demonstrating its utility in creating porous materials with tailored functionalities.
The chemical synthesis of 2-chloro-3-ethylpyridine typically involves multi-step processes that include nucleophilic substitution and Friedel-Crafts alkylation reactions. Researchers have optimized these processes to improve yield and purity, ensuring that the compound can be produced efficiently on an industrial scale. Furthermore, advances in catalytic methods have enabled greener syntheses, reducing environmental impact while maintaining high product quality.
From an environmental standpoint, understanding the fate and behavior of 2-chloro-3-Ethylpyridine in different ecosystems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial activity playing a significant role in its breakdown. However, its persistence in aquatic environments remains a concern, particularly in regions with limited microbial activity or prolonged exposure to sunlight.
Recent research has also explored the use of 2-chloro-3-Ethylpyridine as a building block for advanced materials such as conductive polymers and electrocatalysts. Its ability to participate in redox reactions makes it an attractive candidate for applications in energy storage systems like batteries and supercapacitors. By incorporating this compound into polymer frameworks, scientists have achieved enhanced electron transport properties, paving the way for next-generation energy solutions.
In summary, 2-Chloro-3-Ethylpyridine (CAS No. 96440-05-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure enables it to serve as an intermediate in organic synthesis, a precursor for bioactive molecules, and a building block for advanced materials. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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